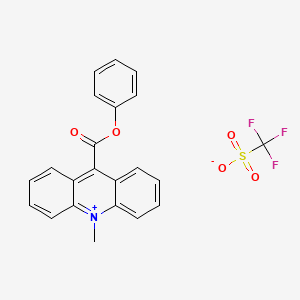

10-Methyl-9-(phenoxycarbonyl)-acridinium,1,1,1-trifluoromethanesulfonate

概述

描述

10-甲基-9-(苯氧羰基) 吖啶鎓 (三氟甲磺酸盐): 是一种以其化学发光特性而闻名的吖啶鎓酯。 在碱性条件下用过氧化氢、过硫酸盐和其他氧化剂氧化时,它会产生荧光10-甲基-9-吖啶酮 。 这种化合物广泛用于化学发光测定、酶、抗原、抗体和激素免疫测定,以及在环境、生物和药物样品中检测氧化剂 .

准备方法

合成路线和反应条件: 10-甲基-9-(苯氧羰基) 吖啶鎓 (三氟甲磺酸盐) 的合成涉及在碱存在下使 10-甲基吖啶酮与苯基氯甲酸酯反应,然后加入三氟甲磺酸 。反应通常在温和条件下进行,产物通过重结晶纯化。

工业生产方法: 这种化合物的工业生产方法没有得到广泛的文献记载。 合成一般遵循与实验室方法类似的路线,对规模、产率和纯度进行优化 .

化学反应分析

Oxidation-Driven Chemiluminescence

The compound undergoes oxidation in alkaline aqueous media (e.g., with H₂O₂ or persulfates), producing electronically excited 10-methyl-9-acridinone, which emits light upon relaxation . This reaction forms the basis of its chemiluminescent properties:

-

Mechanism :

| Substituent on Phenoxy Group | Chemiluminescence Quantum Yield (Φ) | Stability in Alkaline Media |

|---|---|---|

| None (parent compound) | 0.08 ± 0.01 | Moderate |

| 4-Chloro | 0.15 ± 0.02 | High |

| 2,6-Difluoro | 0.22 ± 0.03 | Very High |

Electron-withdrawing substituents enhance both Φ and stability by stabilizing the intermediate and reducing hydrolysis .

Nucleophilic Substitution at C(9)

The electrophilic C(9) position is susceptible to nucleophilic substitution, competing with oxidation pathways:

-

Key Reagents :

-

Kinetic Competition :

Hydrolysis and Stability

The compound’s susceptibility to alkaline hydrolysis limits its utility in aqueous assays. Hydrolysis rates depend on:

-

Substituent Effects : Electron-withdrawing groups reduce hydrolysis (e.g., 2,6-difluoro derivatives exhibit 10× slower hydrolysis than unsubstituted analogs) .

Reaction Kinetics and Environmental Influence

-

Temperature : Higher temperatures (25–40°C) accelerate CL decay (activation energy ≈ 45 kJ/mol) .

-

Solvent Effects : Chemiluminescence intensity varies in polar aprotic solvents (e.g., 30% higher in DMSO vs. acetonitrile) .

Mechanistic Insights from DFT Studies

Density functional theory (DFT) calculations reveal:

-

The dioxetanone intermediate’s decomposition has an energy barrier of ≈95 kJ/mol, consistent with experimental kinetics .

-

Electron-withdrawing groups lower the LUMO energy of the acridinium cation, enhancing OOH⁻ reactivity .

Degradation Products

Post-reaction analysis identifies:

科学研究应用

Mechanism of Chemiluminescence

Upon oxidation, typically with hydrogen peroxide or other oxidizing agents in alkaline conditions, the compound generates electronically excited states of 10-methyl-9-acridone. This process involves the cleavage of the phenoxycarbonyl group, leading to the emission of light. The general reaction can be summarized as follows:

Biochemical Assays

The primary application of 10-Methyl-9-(phenoxycarbonyl)-acridinium,1,1,1-trifluoromethanesulfonate lies in its use as a chemiluminescent label in biochemical assays. It is widely used for detecting biomolecules such as:

- Antigens

- Antibodies

- Enzymes

- DNA fragments

These applications leverage the compound's ability to produce measurable light signals upon reaction with specific targets, enabling sensitive detection methods.

Environmental Monitoring

This compound is also employed in environmental science for the detection of pollutants and hazardous substances. Its high sensitivity allows for the quantification of trace levels of contaminants in various matrices, including water and soil samples.

Clinical Diagnostics

In clinical settings, acridinium esters are utilized in diagnostic tests for diseases. The light-emitting properties facilitate the development of assays that can detect specific biomarkers associated with conditions such as infections and cancers.

Research on Biochemical Pathways

The compound plays a role in studying biochemical pathways involving reactive oxygen species (ROS). Understanding how these pathways operate can provide insights into cellular processes and disease mechanisms.

Case Study 1: Chemiluminescent Assays for Enzyme Detection

A study demonstrated the effectiveness of using this compound in enzyme-linked immunosorbent assays (ELISAs). The compound was employed to label antibodies, allowing for the sensitive detection of target antigens through light emission measured by a luminometer. Results showed a significant increase in sensitivity compared to traditional colorimetric methods.

Case Study 2: Environmental Pollutant Detection

In another research project focused on environmental monitoring, this acridinium ester was used to detect pesticide residues in agricultural runoff. The study highlighted its ability to achieve low detection limits and rapid response times, making it a valuable tool for ensuring food safety and environmental protection.

作用机制

相似化合物的比较

类似化合物:

10-甲基-9-(苯氧羰基)吖啶鎓氟磺酸盐: 另一种具有类似化学发光特性的吖啶鎓酯.

9-均三甲苯基-2,7-二甲基-10-苯基吖啶鎓四氟硼酸盐: 一种相关的化合物,用于化学发光测定.

9-均三甲苯基-10-甲基吖啶鎓四氟硼酸盐: 另一种具有化学发光特性的吖啶鎓衍生物.

独特性: 10-甲基-9-(苯氧羰基) 吖啶鎓 (三氟甲磺酸盐) 的独特性在于它在中性条件下具有高化学发光效率,使其适用于研究和工业中的各种应用 .

生物活性

10-Methyl-9-(phenoxycarbonyl)-acridinium,1,1,1-trifluoromethanesulfonate is a chemiluminescent compound belonging to the class of acridinium esters. This compound exhibits significant biological activity primarily through its ability to produce light upon oxidation, making it useful in various biochemical assays.

- IUPAC Name: 10-methyl-9-phenoxycarbonylacridinium trifluoromethanesulfonate

- Molecular Formula: C21H16F3NO2S

- Molecular Weight: 395.42 g/mol

The primary mechanism of action involves the oxidation of the acridinium ester to produce electronically excited 10-methyl-9-acridinone. This reaction typically occurs in alkaline conditions when oxidized by agents such as hydrogen peroxide or persulfates. The resulting compound emits fluorescence, which is utilized in various analytical applications.

Biological Activity

The biological activity of 10-Methyl-9-(phenoxycarbonyl)-acridinium is largely attributed to its chemiluminescent properties. Key applications include:

- Immunoassays: Used in enzyme-linked immunosorbent assays (ELISAs) for detecting antigens and antibodies.

- Biochemical Assays: Acts as a label in assays for enzymes and hormones.

- Environmental Monitoring: Employed in detecting biologically relevant entities.

Chemiluminescent Properties

Research indicates that the chemiluminescent efficiency of this compound can be influenced by substituents on the phenoxy group. A study demonstrated that electron-withdrawing groups enhance stability and chemiluminescence under various conditions.

| Substituent | Stability at Room Temperature | Chemiluminescent Efficiency |

|---|---|---|

| No Substituent | Moderate | Low |

| 2-Chloro | High | Moderate |

| 2,6-Difluoro | Very High | High |

Synthesis and Characterization

The synthesis involves the reaction of 10-methylacridone with phenyl chloroformate followed by trifluoromethanesulfonic acid. Characterization techniques such as NMR and X-ray crystallography have confirmed the structure and stability of the synthesized compound.

Pharmacokinetics

The pharmacokinetic profile of 10-Methyl-9-(phenoxycarbonyl)-acridinium suggests rapid conversion to its fluorescent form upon oxidation. The compound's behavior in biological systems indicates a potential for use in real-time monitoring applications.

属性

IUPAC Name |

phenyl 10-methylacridin-10-ium-9-carboxylate;trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16NO2.CHF3O3S/c1-22-18-13-7-5-11-16(18)20(17-12-6-8-14-19(17)22)21(23)24-15-9-3-2-4-10-15;2-1(3,4)8(5,6)7/h2-14H,1H3;(H,5,6,7)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYQDSABWVKCEJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)OC4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F3NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。